2-(Azetidin-3-yloxy)pyridine hydrochloride 2-(Azetidin-3-yloxy)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795471
InChI: InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
SMILES: C1C(CN1)OC2=CC=CC=N2.Cl
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol

2-(Azetidin-3-yloxy)pyridine hydrochloride

CAS No.:

Cat. No.: VC13795471

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yloxy)pyridine hydrochloride -

Specification

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
IUPAC Name 2-(azetidin-3-yloxy)pyridine;hydrochloride
Standard InChI InChI=1S/C8H10N2O.ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;/h1-4,7,9H,5-6H2;1H
Standard InChI Key GUERLMCLXXFYRO-UHFFFAOYSA-N
SMILES C1C(CN1)OC2=CC=CC=N2.Cl
Canonical SMILES C1C(CN1)OC2=CC=CC=N2.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is systematically named 2-(azetidin-3-yloxy)pyridine hydrochloride, reflecting its core structure: a pyridine ring substituted at the 2-position by an azetidin-3-yloxy group. Common synonyms include 2-(3-azetidinyloxy)pyridine hydrochloride and pyridin-2-yl azetidin-3-yl ether hydrochloride. Notably, the dihydrochloride salt form (CAS 1353631-65-8) is more frequently documented in chemical databases , suggesting that the hydrochloride designation may refer to a monoprotonated variant or represent a nomenclature inconsistency.

CAS Registry and Molecular Formula

The dihydrochloride form is registered under CAS 1353631-65-8 , with a molecular formula of C8H12Cl2N2O\text{C}_8\text{H}_{12}\text{Cl}_2\text{N}_2\text{O} and a molecular weight of 223.10 g/mol . The exact mass is 222.03300 Da, and the compound exhibits a calculated partition coefficient (LogP) of 2.365, indicating moderate lipophilicity .

Structural Characteristics and Molecular Properties

Core Structural Features

The molecule consists of a pyridine ring connected to a three-membered azetidine ring via an oxygen atom at the azetidine’s 3-position. Protonation of the azetidine nitrogen by hydrochloric acid forms the hydrochloride salt, enhancing water solubility. X-ray crystallography data are unavailable, but computational models predict a planar pyridine ring and a puckered azetidine moiety, with the ether linker adopting a gauche conformation .

Physicochemical Properties

Key properties include:

  • Polar Surface Area (PSA): 34.15 Ų, suggesting moderate permeability .

  • Solubility: High aqueous solubility due to the hydrochloride salt form, though exact values are unreported.

  • Stability: Likely susceptible to hydrolysis under strongly acidic or basic conditions due to the ether linkage.

Pharmacological Research and Inhibitory Activity

Structure-Activity Relationship (SAR) Insights

Modifications to the azetidine-oxypyridine scaffold significantly impact potency:

  • Ether Linker: Removal or substitution of the oxygen atom (e.g., methylene replacement) abolishes activity .

  • Salt Form: Dihydrochloride salts improve solubility and bioavailability compared to free bases .

  • Substituent Effects: Electron-donating groups on the pyridine ring enhance inhibitory effects, while bulky lipophilic groups at the azetidine nitrogen optimize binding .

Comparative Analysis with Structural Analogs

Brominated Derivatives

The 5-bromo analog (CAS 1186234-53-6) features a bromine atom at the pyridine’s 5-position, increasing molecular weight to 265.53 g/mol . This substitution enhances halogen bonding potential but reduces solubility, underscoring the trade-off between affinity and physicochemical properties .

Azabicyclo[3.2.1]octane Hybrids

Replacing the azetidine ring with an azabicyclo[3.2.1]octane system (as in ARN19689) boosts NAAA inhibition by 25-fold compared to simpler azetidine derivatives . The bridged structure likely improves conformational rigidity and target complementarity.

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a precursor for advanced inhibitors in medicinal chemistry campaigns. For instance, coupling with sulfonamide groups yields candidates with nanomolar NAAA activity .

Drug Discovery Considerations

Key parameters for further development include:

  • Lipophilic Efficiency (LipE): Optimizing LogP while maintaining potency (e.g., LipE = 6.83 for ARN19689) .

  • Metabolic Stability: Azetidine rings are prone to oxidative metabolism, necessitating prodrug strategies or steric shielding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator